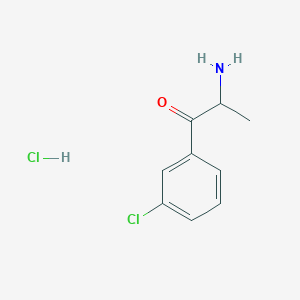![molecular formula C36H71NO3 B3025721 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide CAS No. 252039-53-5](/img/structure/B3025721.png)
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide
説明
“N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide” is a type of organic compound . It belongs to the class of compounds known as ceramides . Ceramides are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid .
Molecular Structure Analysis
The molecular formula of this compound is C20H39NO3 . It has an average mass of 341.5286 Da and a monoisotopic mass of 341.292994119 Da . The InChI Key is BLTCBVOJNNKFKC-KTEGJIGUSA-N .科学的研究の応用
Neuromodulation and Sleep Regulation
Amide derivatives of fatty acids, including compounds structurally related to N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide, have been found to act as novel neuromodulators. In a study conducted by Huidobro-Toro and Harris (1996), these derivatives were isolated from cerebrospinal fluid of sleep-deprived animals and shown to induce sleep in rats. Specifically, the research highlighted how these compounds, such as cis-9,10-Octadecenamide, can modulate 5-hydroxytrypamine (5-HT) receptors, which are crucial for regulating sleep, alertness, and mood (Huidobro-Toro & Harris, 1996).
Mechano-Responsive Properties in Molecular Gels
Research by Mallia and Weiss (2015) explored the self-assembly and gelation behavior of a series of compounds structurally related to this compound. This study provided insights into the mechano-responsive properties of these compounds in various molecular gels, focusing on the recovery of viscoelasticity after destructive shear and the dynamics of aggregation in sol-to-gel transformations (Mallia & Weiss, 2015).
Potential Anticancer Activity
Eltamany et al. (2015) investigated the anticancer activity of extracts from the Red Sea sponge Spheciospongia vagabunda, which included new ceramides structurally similar to this compound. These compounds displayed potential cytotoxicity against liver and breast cancer cell lines, suggesting a possible role in cancer therapy (Eltamany et al., 2015).
Antileukemic Activities
In the study by Azuma et al. (2003), derivatives of naturally occurring symbioramide, structurally related to this compound, were synthesized and tested for their antileukemic activities. The research aimed to evaluate the effectiveness of these compounds against leukemia cells, highlighting their potential in developing new antileukemic therapies (Azuma et al., 2003).
作用機序
Target of Action
The primary target of this compound is Neutral ceramidase , an enzyme found in Pseudomonas aeruginosa . This enzyme plays a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular functions, including cell growth, differentiation, and apoptosis .
Mode of Action
This interaction may inhibit the enzyme’s activity, leading to alterations in the metabolism of sphingolipids .
Biochemical Pathways
The compound’s interaction with Neutral ceramidase affects the sphingolipid metabolic pathway. Sphingolipids are essential components of cell membranes and have been implicated in various cellular processes, including signal transduction and cell recognition . By inhibiting Neutral ceramidase, the compound may disrupt these processes, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Neutral ceramidase and the subsequent disruption of the sphingolipid metabolic pathway . This disruption can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects .
特性
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-ZQWWOPGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




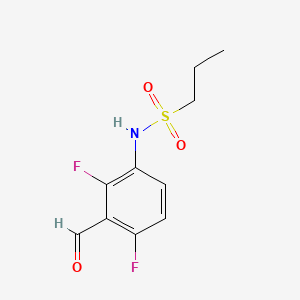



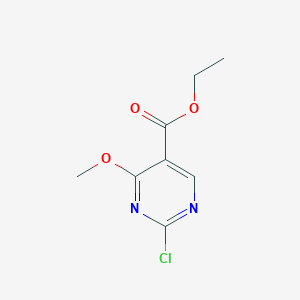
![N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide](/img/structure/B3025650.png)

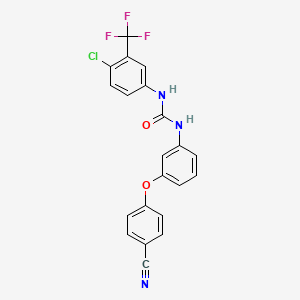
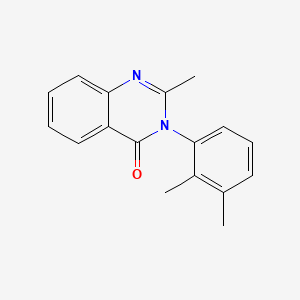

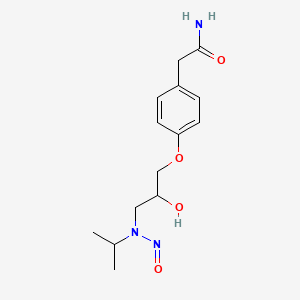
![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)
